Compound Description: N-1R-[3-(4-ethoxy-phenyl)-4-oxo-3,4-dihydro-pyrido[2,3-d]pyrimidin-2-yl]-ethyl-N-pyridin-3-ylmethyl-2-(4-fluoro-3-trifluoromethyl-phenyl)-acetamide (VUF10472/NBI-74330) is a 3H-pyrido[2,3-d]pyrimidin-4-one derivative identified as a nonpeptidergic CXCR3 chemokine receptor antagonist. It exhibits noncompetitive antagonism and inverse agonism at human CXCR3. VUF10472/NBI-74330 demonstrates slightly lower affinity for rodent CXCR3 compared to primate CXCR3.
Compound Description: N-1R-[3-(4-ethoxy-phenyl)-4-oxo-3,4-dihydro-pyrido[2,3-d]pyrimidin-2-yl]-ethyl-N-pyridin-3-ylmethyl-2-(4-trifluoromethoxy-phenyl)-acetamide (VUF10085/AMG-487) is another 3H-pyrido[2,3-d]pyrimidin-4-one derivative and nonpeptidergic antagonist of the CXCR3 receptor. Similar to VUF10472/NBI-74330, it functions as a noncompetitive antagonist and inverse agonist at human CXCR3, with lower affinity for rodent compared to primate CXCR3.
Compound Description: Decanoic acid {1-[3-(4-cyano-phenyl)-4-oxo-3,4-dihydro-quinazolin-2-yl]-ethyl}-(2-dimethylamino-ethyl)-amide (VUF5834) is a 3H-quinazolin-4-one derivative that also acts as a nonpeptidergic CXCR3 antagonist. This compound exhibits noncompetitive antagonism and inverse agonism at the human CXCR3 receptor.
Compound Description: 1,3-Bis-[2-(3,4-dichloro-phenyl)-2-oxo-ethyl]-3H-imidazol-1-ium bromide (VUF10132) is an imidazolium compound and nonpeptidergic antagonist of CXCR3. This compound displays noncompetitive antagonism and inverse agonism at human CXCR3.
Compound Description: N,N-Dimethyl-N-[4-[[[2-(4-methylphenyl)-6,7-dihydro-5H-benzocyclohepten-8-yl]-carbonyl]amino]benzyl] tetrahydro-2H-pyran-4-aminium chloride (TAK-779) is a quaternary ammonium anilide and nonpeptidergic CXCR3 antagonist. It acts as a noncompetitive antagonist at human CXCR3, with weak partial inverse agonism at the constitutively active CXCR3 N3.35A mutant.
Relevance: TAK-779 continues the trend of chemokine receptor antagonists as being structurally related to 3,4-dichloro-N-[2-({[2-(4-morpholinyl)ethyl]amino}carbonyl)phenyl]benzamide. It is distinct from the other CXCR3 antagonists discussed in its chemical structure and shows a weaker inverse agonistic effect at the CXCR3 N3.35A mutant.
Compound Description: N-(3-{[2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethyl-1H-imidazo[4, 5-c]pyridin-6-yl]oxy}phenyl)-4-{[2-(4-morpholinyl)ethyl]-oxy}benzamide (GSK269962A) is an aminofurazan-based inhibitor of Rho kinase (ROCK). It demonstrates potent inhibition of ROCK1 enzymatic activity with an IC50 of 1.6 nM. GSK269962A exhibits over 30-fold selectivity for ROCK against a panel of serine/threonine kinases. It blocks the generation of inflammatory cytokines in lipopolysaccharide-stimulated monocytes, induces vasorelaxation in preconstricted rat aorta, and lowers systemic blood pressure in spontaneously hypertensive rats when administered orally.
Compound Description: 4-(7-{[(3S)-3-amino-1-pyrrolidinyl]carbonyl}-1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine (SB-772077-B) is another aminofurazan-based ROCK inhibitor. This compound exhibits an IC50 of 5.6 nM for human ROCK1 enzymatic activity. Similar to GSK269962A, it blocks inflammatory cytokine generation in lipopolysaccharide-stimulated monocytes, induces vasorelaxation in preconstricted rat aorta, and reduces systemic blood pressure in both spontaneously hypertensive and DOCA salt-induced hypertensive rats following oral administration.
Compound Description: (E)-N-(4-(1-(2-(4-benzamidobenzoyl)hydrazono)ethyl)phenyl)nicotinamide, designated as compound 10 in the relevant study, was designed as an antiproliferative inhibitor targeting vascular endothelial growth factor receptor 2 (VEGFR-2). It demonstrated an IC50 value of 51 nM against VEGFR-2 and displayed antiproliferative effects against MCF-7 and HCT 116 cancer cell lines with IC50 values of 8.25 and 6.48 μM, respectively.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.